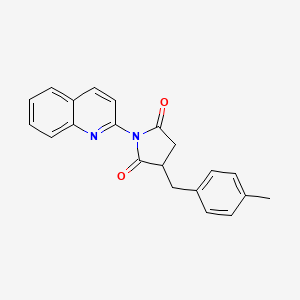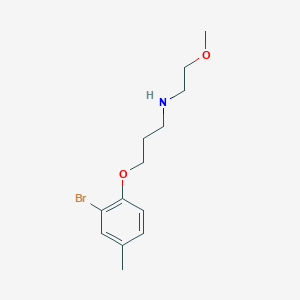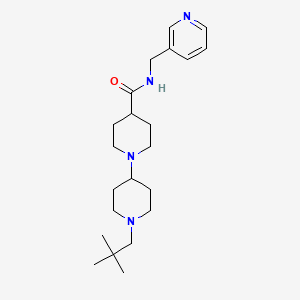
3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of biomedical research. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is an enzyme involved in various physiological processes, including insulin signaling, cell proliferation, and differentiation.
Mecanismo De Acción
3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ is a serine/threonine kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis. The this compoundβ inhibitor VIII binds to the ATP-binding site of this compoundβ, leading to the inhibition of its kinase activity. This inhibition results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The this compoundβ inhibitor VIII has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, this compoundβ inhibition has been suggested to promote neuronal survival and reduce neuroinflammation. In diabetes, this compoundβ inhibition has been shown to improve insulin sensitivity and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ inhibitor VIII has several advantages for lab experiments. This compound is highly potent and selective for this compoundβ, making it an ideal tool for studying the role of this compoundβ in various physiological processes. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
The 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ inhibitor VIII has several potential future directions in scientific research. In cancer research, this compound could be used as a potential therapeutic agent for the treatment of various types of cancer. In neurodegenerative diseases, this compoundβ inhibition could be further studied as a potential therapeutic target for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In diabetes research, this compoundβ inhibition could be further studied as a potential therapeutic target for improving insulin sensitivity and glucose metabolism.
In conclusion, the this compoundβ inhibitor VIII is a potent and selective inhibitor of this compoundβ, which has gained significant attention in the field of biomedical research. This compound has several potential applications in cancer research, neurodegenerative diseases, and diabetes. Further research is needed to fully understand the potential of this compound as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is a multi-step process that involves the reaction of 2-quinolinecarboxaldehyde with malononitrile followed by Michael addition with 4-methylbenzylidenemalononitrile. The resulting product is then cyclized with phthalic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
The 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ inhibitor VIII has been extensively used in various scientific research studies, including cancer research, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compoundβ inhibition has been suggested as a potential therapeutic target for Alzheimer's disease, Parkinson's disease, and Huntington's disease. In diabetes research, this compoundβ inhibition has been shown to improve insulin sensitivity and glucose metabolism.
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-6-8-15(9-7-14)12-17-13-20(24)23(21(17)25)19-11-10-16-4-2-3-5-18(16)22-19/h2-11,17H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNVZOBJXLCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5004416.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)
![4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5004430.png)

![ethyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5004447.png)

![3-(4-methylphenyl)-5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5004466.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5004468.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5004474.png)
![3-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-6-chloro-4H-chromen-4-one](/img/structure/B5004487.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5004491.png)
![N-(2-chlorophenyl)-3-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5004502.png)
![3-({[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}methyl)-1H-pyrazol-5-ol](/img/structure/B5004503.png)